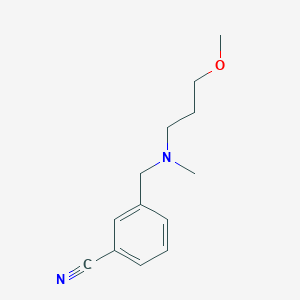
2-(Dicyclohexylphosphanyl)-1-(2-(triethylsilyl)phenyl)-1H-pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Dicyclohexylphosphanyl)-1-(2-(triethylsilyl)phenyl)-1H-pyrrole is a complex organophosphorus compound It features a pyrrole ring substituted with a dicyclohexylphosphanyl group and a triethylsilyl group on the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dicyclohexylphosphanyl)-1-(2-(triethylsilyl)phenyl)-1H-pyrrole typically involves multi-step organic reactions. One common method includes the palladium-catalyzed disilylation reaction, where 2-iodobiphenyls react with hexamethyldisilane to form the desired product under mild conditions . This reaction is efficient and yields diversely functionalized products.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity on an industrial scale.
化学反应分析
Types of Reactions
2-(Dicyclohexylphosphanyl)-1-(2-(triethylsilyl)phenyl)-1H-pyrrole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: The triethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and nucleophiles for substitution reactions. The conditions typically involve mild temperatures and the presence of a suitable catalyst to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions would yield phosphine oxides, while substitution reactions could yield a variety of functionalized pyrrole derivatives.
科学研究应用
2-(Dicyclohexylphosphanyl)-1-(2-(triethylsilyl)phenyl)-1H-pyrrole has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, where it can stabilize metal complexes and enhance their reactivity.
Materials Science: The compound’s unique structural properties make it useful in the development of new materials with specific electronic or optical properties.
Biology and Medicine: While specific applications in biology and medicine are less documented, similar compounds are often explored for their potential as therapeutic agents or diagnostic tools.
作用机制
The mechanism by which 2-(Dicyclohexylphosphanyl)-1-(2-(triethylsilyl)phenyl)-1H-pyrrole exerts its effects involves its ability to act as a ligand, forming stable complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific metal ion and reaction conditions used.
相似化合物的比较
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound is used as an organocatalyst and shares some structural similarities with 2-(Dicyclohexylphosphanyl)-1-(2-(triethylsilyl)phenyl)-1H-pyrrole.
Trimethylsilyl Cyanide: Another silicon-containing compound that exhibits versatile reactivity in organic synthesis.
Uniqueness
This compound is unique due to its combination of a phosphanyl group and a triethylsilyl group on a pyrrole ring. This unique structure imparts specific electronic and steric properties, making it valuable in specialized applications such as catalysis and materials science.
属性
分子式 |
C28H44NPSi |
|---|---|
分子量 |
453.7 g/mol |
IUPAC 名称 |
dicyclohexyl-[1-(2-triethylsilylphenyl)pyrrol-2-yl]phosphane |
InChI |
InChI=1S/C28H44NPSi/c1-4-31(5-2,6-3)27-21-14-13-20-26(27)29-23-15-22-28(29)30(24-16-9-7-10-17-24)25-18-11-8-12-19-25/h13-15,20-25H,4-12,16-19H2,1-3H3 |
InChI 键 |
ZRYJQWUYIXZFGG-UHFFFAOYSA-N |
规范 SMILES |
CC[Si](CC)(CC)C1=CC=CC=C1N2C=CC=C2P(C3CCCCC3)C4CCCCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![[2-[2,6-bis[4-(trifluoromethyl)phenyl]phenyl]phenyl]-dicyclohexylphosphane](/img/structure/B14910760.png)
![17-(4-Bromophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B14910768.png)


![4-[(3-Methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid](/img/structure/B14910785.png)

